Huwentoxin-IV -

Huwentoxin-IV

Catalog Number: EVT-242293
CAS Number:
Molecular Formula: C174H277N51O52S6
Molecular Weight: 4107.20 Da
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Huwentoxin IV (HwTx-IV) is a neurotoxin that was originally isolated from Haplopelma schmidti (Chinese bird spider). This lethal neurotoxin acts selectively on tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels, with an IC50 of 30 nM in rat DRG neurons. It preferentially inhibits neuronal voltage-gated sodium channel subtype hNav1.7 (SCN9A, IC50 is 26 nM), rNav1.2 (SCN2A, IC50 is 150 nM), and rNav1.3 (SCN3A, IC50 is 338 nM), compared with muscle subtypes rNav1.4 (SCN4A) and hNav1.5 (SCN5A) (IC50 is > 10 µM). Huwentoxin IV inhibits the activation of sodium channels by trapping the voltage sensor of domain II of the site 4 in the inward, closed configuration.
Source

Huwentoxin-IV was first isolated from the venom of Selenocosmia huwena, a species known for its potent venom that affects neuronal activity. The venom contains a variety of bioactive compounds, but Huwentoxin-IV has garnered attention due to its selective inhibition of sodium channels, which play a crucial role in action potential propagation in neurons.

Classification

Huwentoxin-IV is classified as a neurotoxin and more specifically as a gating modifier toxin. It acts primarily on voltage-gated sodium channels, which are essential for the generation and conduction of electrical signals in neurons. This classification places it among other well-studied toxins that have therapeutic potential for pain management and neurological disorders.

Synthesis Analysis

Methods

The synthesis of Huwentoxin-IV can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology. The solid-phase synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, allowing for the stepwise assembly of amino acids on a resin support.

  1. Solid-Phase Peptide Synthesis:
    • Utilizes 2-chlorotrityl chloride resin.
    • Amino acids are coupled using activating agents like HCTU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dimethylformamide.
    • The peptide is cleaved from the resin using trifluoroacetic acid and purified by high-performance liquid chromatography (HPLC).
  2. Recombinant Expression:
    • Huwentoxin-IV can also be produced in bacterial systems by fusing it to solubility-enhancing proteins like SUMO (Small Ubiquitin-like Modifier).
    • After expression, the fusion protein is purified and then cleaved to obtain the active form of Huwentoxin-IV.

Technical Details

The synthesis process often includes:

  • Purification: Achieved through HPLC to ensure high purity levels.
  • Characterization: Mass spectrometry and nuclear magnetic resonance spectroscopy are used to confirm the structure and folding of the synthesized peptide.
Molecular Structure Analysis

Structure

Huwentoxin-IV exhibits a compact structure typical of ICK peptides, characterized by three disulfide bridges that stabilize its conformation. The structural data available from crystallography and nuclear magnetic resonance studies reveal key features relevant to its function as a sodium channel blocker.

Data

The molecular formula for Huwentoxin-IV is C_29H_42N_6O_7S_3, with a molecular weight of approximately 634 Da. The peptide's structure includes several critical residues that interact with sodium channels, particularly in receptor site 4.

Chemical Reactions Analysis

Reactions

Huwentoxin-IV primarily functions by binding to voltage-gated sodium channels, inhibiting their activity. The binding process involves conformational changes in the channel's voltage-sensing domains, effectively trapping them in an inactive state.

Technical Details

The kinetics of interaction between Huwentoxin-IV and sodium channels can be analyzed through:

  • Binding Studies: Utilizing radiolabeled forms of the toxin to measure binding affinity and kinetics.
  • Electrophysiological Techniques: Patch-clamp recordings provide insights into how Huwentoxin-IV alters channel conductance and gating properties.
Mechanism of Action

Process

The mechanism by which Huwentoxin-IV inhibits sodium channels involves:

  1. Binding: The toxin binds specifically to receptor site 4 on the channel.
  2. Gating Modification: It stabilizes the closed conformation of the channel's voltage-sensing domains, preventing activation.
  3. Inhibition: This results in decreased sodium ion influx during action potentials, effectively reducing neuronal excitability.

Data

Studies have shown that Huwentoxin-IV preferentially inhibits NaV1.7 over other sodium channel subtypes, suggesting its potential use in developing targeted analgesics for conditions like neuropathic pain.

Physical and Chemical Properties Analysis

Physical Properties

Huwentoxin-IV is typically presented as a white to off-white powder when synthesized or isolated. It is soluble in aqueous solutions at physiological pH but may require specific conditions for optimal solubility during experimental applications.

Chemical Properties

  • Stability: The disulfide bonds confer stability against thermal denaturation.
  • pH Sensitivity: The activity may vary with pH changes, necessitating careful control during experiments.

Relevant analyses include:

  • Melting Point: Determined through differential scanning calorimetry.
  • Solubility Profiles: Assessed under various solvent conditions to understand its behavior in biological systems.
Applications

Scientific Uses

Huwentoxin-IV has significant applications in neuroscience and pharmacology:

  • Pain Management: Its ability to selectively inhibit NaV1.7 makes it a candidate for developing new analgesics.
  • Neurobiology Research: Used as a tool to study sodium channel function and neuronal signaling pathways.
  • Drug Development: Analogues of Huwentoxin-IV are being explored for enhanced potency and selectivity against specific sodium channel subtypes.
Structural and Functional Characterization of Huwentoxin-IV

Inhibitor Cystine Knot (ICK) Motif Architecture

Huwentoxin-IV (HwTx-IV) is a 35-residue peptide neurotoxin isolated from the venom of the Chinese bird spider Ornithoctonus huwena (synonyms: Haplopelma schmidti, Selenocosmia huwena). It adopts a highly stable inhibitor cystine knot (ICK) fold, a structural hallmark of spider venom peptides. This compact globular structure spans 4.1 kDa and is stabilized by three intramolecular disulfide bonds that confer exceptional resistance to thermal denaturation and proteolytic degradation [1] [6]. The ICK motif enables precise interaction with voltage-gated ion channels through a rigid scaffold that presents functional residues in specific spatial orientations.

Disulfide Bridge Configuration: Cys2-Cys17, Cys9-Cys24, Cys16-Cys31

The disulfide connectivity of HwTx-IV follows a 1–4, 2–5, 3–6 pattern:

  • Cys²–Cys¹⁷ (Bridge 1-4)
  • Cys⁹–Cys²⁴ (Bridge 2-5)
  • Cys¹⁶–Cys³¹ (Bridge 3-6)

This configuration was unequivocally determined through partial reduction experiments and sequence analysis of modified intermediates [1]. The disulfide knot creates a buried core where the Cys¹⁶–Cys³¹ bond threads through a ring formed by the other two disulfides and intervening peptide backbone. This architectural feature imposes extreme mechanical stability on the toxin and restricts conformational flexibility. The disulfide network is indispensable for bioactivity, as disruption abolishes sodium channel blocking activity [6].

Table 1: Disulfide Bond Network in Huwentoxin-IV

Disulfide PairStructural RoleFunctional Consequence
Cys²-Cys¹⁷Stabilizes N-terminal regionAnchors Loop I for membrane interaction
Cys⁹-Cys²⁴Links β-strand 1 to Turn 3Positions hydrophobic patch (Phe⁶, Trp³⁰)
Cys¹⁶-Cys³¹Forms knotted core with C-terminusCritical for overall fold stability and bioactivity

β-Sheet and Turn Organization in the Three-Dimensional Structure

Solution NMR spectroscopy (527 NOE constraints, 14 dihedral constraints) reveals that HwTx-IV contains a double-stranded antiparallel β-sheet comprising residues Leu²²–Ser²⁵ (β1) and Trp³⁰–Tyr³³ (β2). This β-sheet packs against four distinct reverse turns [1]:

  • Turn 1: Glu⁴–Lys⁷ (Type I β-turn)
  • Turn 2: Pro¹¹–Asp¹⁴ (Type II β-turn)
  • Turn 3: Lys¹⁸–Lys²¹ (Type VIII β-turn)
  • Turn 4: Arg²⁶–Arg²⁹ (Type I β-turn)

The β-sheet-turns create a polar and cationic surface distributed asymmetrically across the toxin. The N-terminal region (residues 1–10) is predominantly hydrophobic, while the C-terminal region (residues 25–35) is enriched in basic residues. This electrostatic asymmetry facilitates orientation toward anionic voltage-sensor domains in sodium channels. The global fold positions key functional residues—including Arg²⁶ in Turn 4 and Trp³⁰ in β2—within a conserved spatial cluster essential for channel interaction [1] [6].

Key Functional Residues and Binding Domains

Role of Positively Charged Residues in Loop IV (Arg26, Lys27, Arg29)

Loop IV (residues 25–29, sequence: Arg²⁶-Lys²⁷-Thr-Arg²⁹) constitutes a cationic hot spot for voltage-sensor trapping. Mutagenesis studies demonstrate that Arg²⁶ is the most critical residue for Nav1.7 inhibition. Substitution with alanine (R26A) reduces affinity for rat Nav1.7 by >300-fold, while conservative mutation (R26K) diminishes potency ~50-fold [1] [3]. This residue engages in electrostatic interactions with Glu818 in the S3-S4 linker of Domain II (DII) in Nav1.7—a key determinant of isoform selectivity [3] [9].

Adjacent residues Lys²⁷ and Arg²⁹ contribute to membrane proximity and channel docking:

  • Lys²⁷: Stabilizes toxin orientation via hydrogen bonding with Asp816 in Nav1.7
  • Arg²⁹: Compensates for charge repulsion during voltage-sensor insertion

The collective positive charge of Loop IV enables HwTx-IV to discriminate between sodium channel isoforms. Nav1.7 contains an EEDE motif (Glu753, Glu811, Asp816, Glu818) in DII, while resistant isoforms like Nav1.4 and Nav1.5 possess neutral or reversed charges (e.g., Nav1.4: N655, Q657). Mutagenesis converting Nav1.4 to an "Nav1.7-like" motif (N655D/Q657E) confers HwTx-IV sensitivity, confirming the electrostatic complementarity of Loop IV [3] [9].

Contribution of C-Terminal Amidation to Bioactivity

Native HwTx-IV possesses a C-terminal amidation (Ile³⁵-NH₂) that enhances its affinity for Nav1.7 by 50-fold compared to the free acid form (HwTx-IV-COOH). Electrophysiological studies demonstrate:

  • HwTx-IV-NH₂: IC₅₀ = 26 ± 3 nM (hNav1.7)
  • HwTx-IV-COOH: IC₅₀ = 463–727 nM (hNav1.7) [2]

The amidation eliminates a negative charge, increasing the overall net positive charge from +4 to +5 at physiological pH. This modification enhances electrostatic steering toward the anionic channel surface. Structural modeling shows the amide group forms a hydrogen bond with Tyr³³, stabilizing the C-terminal β-sheet and optimizing the orientation of Trp³⁰ for hydrophobic interaction with the channel [2] [10].

Table 2: Impact of C-Terminal Modification on Huwentoxin-IV Bioactivity

FormNet ChargehNav1.7 IC₅₀Relative PotencyStructural Effect
Native (Ile³⁵-NH₂)+526 nMStabilizes C-terminal β-sheet
Acid (Ile³⁵-COOH)+4463–727 nM~50× lowerIncreases C-terminal flexibility
Gly³⁶-extended acid+4190 nM~7× lowerPartial charge shielding

Recombinant expression systems produce HwTx-IV with C-terminal acid, necessitating in vitro amidation for full activity. A strategic solution involves expressing glycine-extended HwTx-IV (HwTx-IV-Gly³⁶-COOH), which serves as a substrate for peptidylglycine α-amidating monooxygenase (PAM). This analogue exhibits intermediate potency (IC₅₀ = 190 nM) due to partial charge neutralization and backbone flexibility [2]. The profound impact of C-terminal amidation underscores its role as a pharmacophoric element rather than merely a protective modification.

Properties

Product Name

Huwentoxin-IV

Molecular Formula

C174H277N51O52S6

Molecular Weight

4107.20 Da

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.